N-(2-fluorophenyl)-2-nitrobenzamide

Description

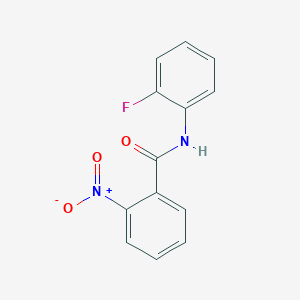

N-(2-fluorophenyl)-2-nitrobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorophenyl group attached to the amide nitrogen and a nitro (-NO₂) group at the ortho position of the benzamide ring.

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYAJMFYAQHUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-nitrobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-(2-fluorophenyl)-2-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions, leading to the formation of various oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: N-(2-fluorophenyl)-2-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2-nitrobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.

Medicine: this compound derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on the specific modifications made to the core structure.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-nitrobenzamide and its derivatives depends on the specific biological target. Generally, the compound can interact with various enzymes and receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and number of substituents on the phenyl and benzamide rings critically influence physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Benzamides

Key Observations :

- Nitro Group Position: The nitro group at C2 (as in the target compound) vs. C4 (e.g., 2-chloro-N-(2-fluorophenyl)-4-nitrobenzamide) alters electronic effects.

- Fluorine Substitution: Monofluorination (2-fluorophenyl) vs. difluorination (2,4-difluorophenyl) impacts hydrogen bonding. Difluorinated analogs exhibit stronger C-H···F interactions, influencing crystal packing .

- Biological Activity : Thiadiazole-containing analogs (e.g., N-(5-ethyl-thiadiazole-2-yl)-2-nitrobenzamide) demonstrate anticonvulsant properties, suggesting that nitrogen heterocycles enhance bioactivity compared to purely aromatic systems .

Crystallographic and Spectroscopic Insights

- Crystal Packing : Fluorinated benzamides like N-(2,4-difluorophenyl)-2-fluorobenzamide form layered structures via N-H···O and C-H···F interactions, with π-π stacking between aromatic rings . The nitro group in this compound may introduce additional dipole interactions, though crystallographic data are lacking.

- Spectroscopic Analysis : For nitro-containing analogs, UV spectrophotometry (e.g., λ = 282 nm for N-(5-ethyl-thiadiazole-2-yl)-2-nitrobenzamide) is a reliable quality control method due to strong nitro absorbance .

Q & A

Basic: What are the recommended synthetic routes for N-(2-fluorophenyl)-2-nitrobenzamide, and how can structural integrity be confirmed?

Answer:

The synthesis typically involves coupling 2-nitrobenzoic acid derivatives with 2-fluoroaniline via amidation. Key steps include:

- One-pot catalyst-free reactions : For analogs, such as thiazolo-triazole derivatives, this method minimizes side products and improves yield .

- Multi-step procedures : Use LDA (lithium diisopropylamide) in THF for deprotonation, followed by alkylation with allyl bromides .

Structural confirmation requires: - NMR spectroscopy : and NMR to verify aromatic protons, amide linkages, and fluorine coupling patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

Basic: Which analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Quantify impurities (<0.5%) using reverse-phase C18 columns with UV detection at 254 nm .

- TLC : Monitor reaction progress with silica GF254 plates and ethyl acetate/hexane mobile phases .

- IR spectroscopy : Identify functional groups (e.g., amide I band at ~1680 cm, C-F stretches at 1200–1100 cm) .

- Solubility testing : Use pharmacopeial methods to determine solubility in ethanol, DMSO, and water .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in antimicrobial or anticancer activity may stem from:

- Assay variability : Standardize protocols (e.g., MIC testing for antibiotics, MTT assays for cytotoxicity) .

- Structural analogs : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy donors) .

- SAR studies : Map bioactivity against substituent positions (e.g., fluorine at ortho vs. para on the phenyl ring) .

Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Answer:

Common issues include:

- Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density voids .

- Hydrogen bonding ambiguity : Analyze graph sets (e.g., Etter’s notation) to identify motifs like or interactions .

- Thermal motion : Apply anisotropic displacement parameters for non-H atoms during SHELXL refinement .

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in medicinal chemistry?

Answer:

- Nitro group : Enhances electrophilicity for nucleophilic aromatic substitution (e.g., with thiols or amines) .

- Fluorine substituent : Modulates lipophilicity (LogP) and bioavailability via interactions .

- Amide linkage : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

- Lead optimization : Serve as a scaffold for anticancer agents targeting topoisomerases or tubulin .

- Antimicrobial probes : Test against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .

- Enzyme inhibition : Screen against COX-2 or MMP-9 using fluorogenic substrates .

Advanced: What methodological considerations are critical for designing SAR studies on this compound derivatives?

Answer:

- Substituent libraries : Synthesize analogs with halogen (Cl, Br), alkoxy (OCH), or heterocyclic groups .

- Computational modeling : Perform DFT calculations to predict binding affinities (e.g., Autodock Vina) .

- Crystallographic data : Overlay ligand-enzyme complexes (e.g., PDB entries) to identify key interactions .

Advanced: How can researchers mitigate synthetic bottlenecks in scaling up this compound derivatives?

Answer:

- Catalyst optimization : Replace LDA with milder bases (e.g., KCO) for safer large-scale reactions .

- Flow chemistry : Implement continuous reactors to improve yield in amidation steps .

- Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.